1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one typically involves the condensation of 1-methylimidazole with 4-chloromethylbenzaldehyde, followed by further steps to achieve the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride for reduction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. It can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 3-[hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone
- 1,1,2,2-tetra(4-(1H-imidazol-1-yl)phenyl)ethylene
Uniqueness: 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one stands out due to its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[4-(3-methylimidazol-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-7-13-8-14(12)2/h3-8H,1-2H3 |
InChI Key |
VSYFGFHJECOEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=CN2C |
Origin of Product |
United States |
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